3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
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Overview
Description
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex structure, which includes a morpholine ring, a quinazolinone moiety, and a propanamide group.
Mechanism of Action
Target of Action
It’s known that compounds containing a 1,3-thiazolidin-4-one fragment, such as this one, are widely known due to their biological activity . For example, this fragment is a structural unit of a number of peroxisome proliferator-activated receptor (PPAR) antagonists .
Mode of Action
It’s known that some rhodanine derivatives exhibit a high biological activity and a broad spectrum of action . They have been found to possess antitumor , antimicrobial , and anti-tubercular properties , act as antiapoptotic protein Bcl-2 and acetylcholinesterase inhibitors , and induce leukemia cell apoptosis .
Biochemical Pathways
Given the broad spectrum of action of some rhodanine derivatives , it can be inferred that multiple biochemical pathways could be affected.
Pharmacokinetics
The physicochemical properties and drug likeness of similar compounds have been predicted in silico .
Result of Action
The synthesized compounds showed a moderate activity against most malignant tumor cells . The renal cancer cell lines UO31 and TK10 were found to be most sensitive to all the tested compounds .
Action Environment
The design of efficient and low-toxic drugs is one of the main problems of organic and medicinal chemistry . Therefore, it can be inferred that environmental factors would play a significant role in the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Compounds containing a morpholine moiety are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It has been observed that compounds with similar structures show moderate activity against most malignant tumor cells . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is anticipated that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide at different dosages in animal models have not been reported. Studies on similar compounds often include observations of threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves multiple steps. One common synthetic route includes the reaction of morpholine with a quinazolinone derivative under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but can include modified quinazolinone derivatives and other functionalized compounds.
Scientific Research Applications
This compound has been studied extensively for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its potential antitumor and antimicrobial properties. Industrially, it may be used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar compounds to 3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide include other quinazolinone derivatives and morpholine-containing compounds. For example, 3-morpholinorhodanine is a related compound that also contains a morpholine ring and has shown biological activity . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-morpholin-4-yl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-13(5-6-18-7-9-22-10-8-18)17-19-14(21)11-3-1-2-4-12(11)16-15(19)23/h1-4H,5-10H2,(H,16,23)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTWFKKUJRUHKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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